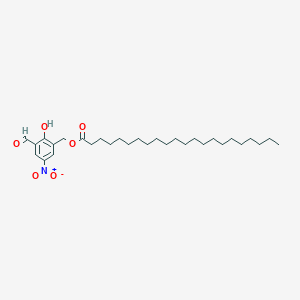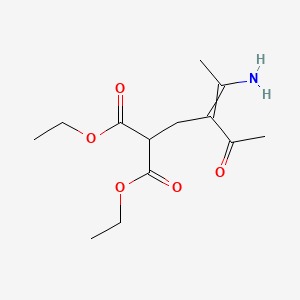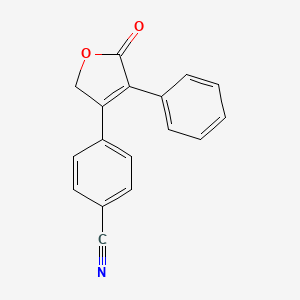
6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a carbonitrile group at the 4th position of the dihydrobenzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 6-fluoro-4-hydroxybenzaldehyde, the compound can be synthesized through a series of reactions including nitrile formation and cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-carbonitrile undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-4-carbonitrile.
Reduction: Formation of 6-fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-amine.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating certain pathways. The hydroxyl and carbonitrile groups contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
Uniqueness
6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is unique due to the presence of both hydroxyl and carbonitrile groups, which confer distinct chemical properties and reactivity. The fluorine atom also enhances its biological activity compared to similar compounds.
Properties
CAS No. |
113387-53-4 |
|---|---|
Molecular Formula |
C10H8FNO2 |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
6-fluoro-4-hydroxy-2,3-dihydrochromene-4-carbonitrile |
InChI |
InChI=1S/C10H8FNO2/c11-7-1-2-9-8(5-7)10(13,6-12)3-4-14-9/h1-2,5,13H,3-4H2 |
InChI Key |
SXNZSLSEDIKSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1(C#N)O)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-formylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14306167.png)

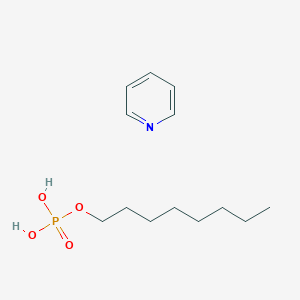

![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)
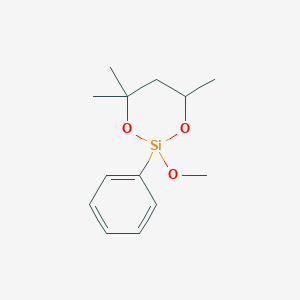

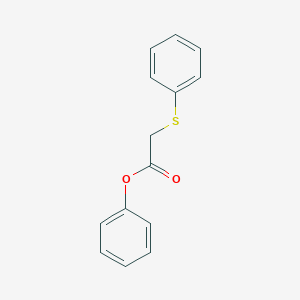
silane](/img/structure/B14306216.png)
